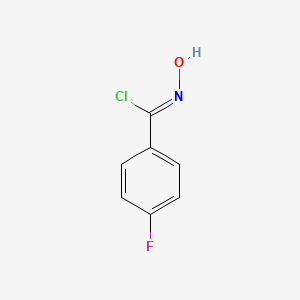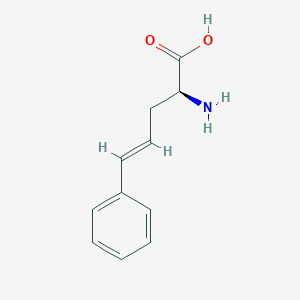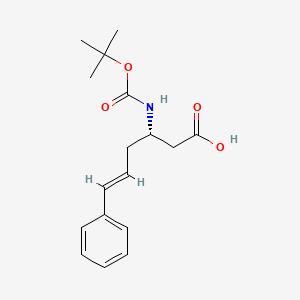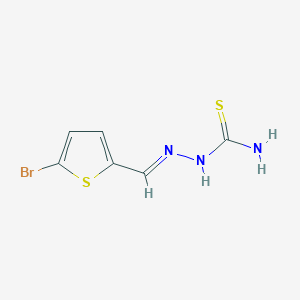
N-Boc-2-(3'-氯苯基)-D-甘氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-2-(3'-Chlorophenyl)-D-glycine is a derivative of glycine, which is an amino acid that plays a significant role in biochemistry. The N-Boc group refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amino group. The presence of the 3'-chlorophenyl group indicates a substitution on the aromatic ring, which can influence the physical and chemical properties of the molecule.
Synthesis Analysis
The synthesis of arylglycines, such as N-Boc-2-(3'-Chlorophenyl)-D-glycine, can be achieved through the reaction of diethyl N-Boc-iminomalonate with organomagnesium reagents. Diethyl N-Boc-iminomalonate serves as a stable and highly reactive electrophilic glycine equivalent, which upon reaction with organomagnesium compounds affords substituted aryl N-Boc-aminomalonates. These intermediates can then be hydrolyzed to produce the desired arylglycines .
Molecular Structure Analysis
The molecular structure of N-Boc-2-(3'-Chlorophenyl)-D-glycine is characterized by the presence of the protective N-Boc group and the 3'-chlorophenyl moiety. While the specific structure of N-Boc-2-(3'-Chlorophenyl)-D-glycine is not detailed in the provided papers, similar compounds have been analyzed. For instance, N-monochloroacetylated glycines with substitutions at the α-carbon have been studied, revealing a trans conformation about the amide bond and nearly coplanar substituted acetamido and carboxylic acid groups. These structures are characterized by intramolecular hydrogen bonding, which could also be relevant for the conformational stability of N-Boc-2-(3'-Chlorophenyl)-D-glycine .
Chemical Reactions Analysis
The chemical reactivity of N-Boc-2-(3'-Chlorophenyl)-D-glycine would be influenced by both the N-Boc protective group and the chlorophenyl group. The N-Boc group can be removed under acidic conditions, allowing for further chemical transformations of the amino group. The chlorophenyl group could participate in various reactions, such as nucleophilic aromatic substitution, depending on the reaction conditions and the presence of other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-2-(3'-Chlorophenyl)-D-glycine would be determined by its molecular structure. The N-Boc group increases the steric bulk and provides protection for the amino group, which would affect the solubility and reactivity of the molecule. The chlorophenyl group could influence the acidity of the amino acid and its ability to participate in hydrogen bonding. The exact properties would need to be determined experimentally, but they can be inferred based on the known behavior of similar Boc-protected amino acids and arylglycines .
科学研究应用
1. Synthesis of Antidepressant Molecules
- Application Summary : “N-Boc-2-(3’-Chlorophenyl)-D-glycine” is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . This is an important field of medicinal chemistry.
- Methods of Application : The synthesis involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
2. Deprotection of the N-Boc Group
- Application Summary : “N-Boc-2-(3’-Chlorophenyl)-D-glycine” can be used in the selective deprotection of the N-Boc group from a structurally diverse set of compounds .
- Methods of Application : The deprotection process involves the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .
- Results or Outcomes : The deprotection method has been reported to yield up to 90% .
3. Proteomics Research
- Application Summary : “N-Boc-2-(3’-Chlorophenyl)-D-glycine” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research goals and the type of proteins being studied .
- Results or Outcomes : The outcomes of proteomics research can include the identification of new proteins, the elucidation of protein structures, and the determination of protein functions .
4. Proteomics Research
- Application Summary : “N-Boc-2-(3’-Chlorophenyl)-D-glycine” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research goals and the type of proteins being studied .
- Results or Outcomes : The outcomes of proteomics research can include the identification of new proteins, the elucidation of protein structures, and the determination of protein functions .
属性
IUPAC Name |
(2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMKFLAFNZFBBB-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427445 |
Source


|
| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-(3'-Chlorophenyl)-D-glycine | |
CAS RN |
926641-28-3 |
Source


|
| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

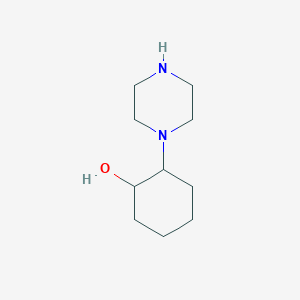
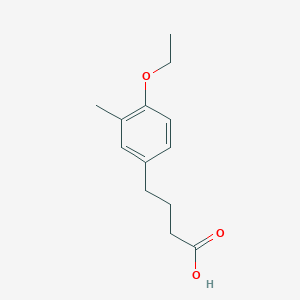
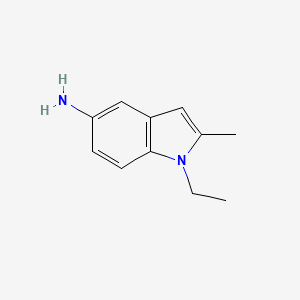
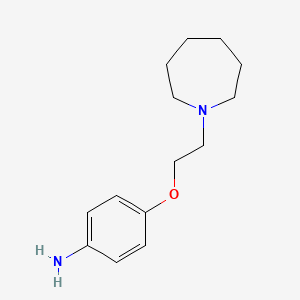
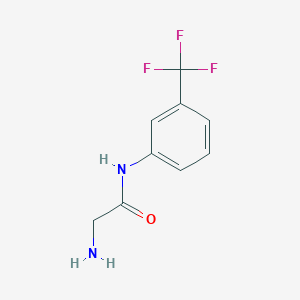
![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1276563.png)
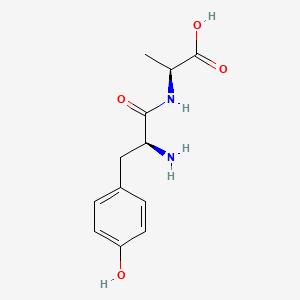
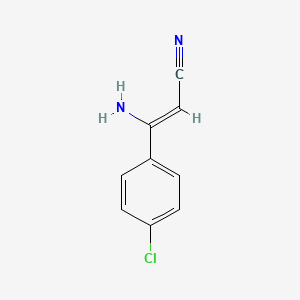
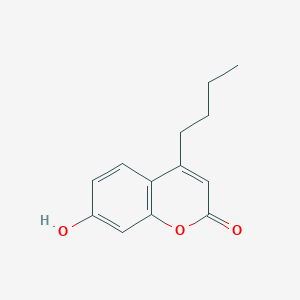
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)
